molecular formula C24H16O B14427393 1(2H)-Acenaphthylenone, 2,2-diphenyl- CAS No. 85925-12-8

1(2H)-Acenaphthylenone, 2,2-diphenyl-

Cat. No.: B14427393
CAS No.: 85925-12-8
M. Wt: 320.4 g/mol
InChI Key: LOAIIYHYHVVAME-UHFFFAOYSA-N
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Description

1(2H)-Acenaphthylenone, 2,2-diphenyl- is a chemical compound known for its unique structure and properties. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features two phenyl groups attached to the acenaphthylenone core. This compound is of interest in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Acenaphthylenone, 2,2-diphenyl- typically involves the reaction of acenaphthene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: 0-5°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Aluminum chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Acenaphthylenone, 2,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives.

    Reduction: Reduction reactions can convert it into acenaphthene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted acenaphthene and acenaphthenequinone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1(2H)-Acenaphthylenone, 2,2-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1(2H)-Acenaphthylenone, 2,2-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The pathways involved include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A parent compound with a simpler structure.

    Acenaphthenequinone: An oxidized derivative with different reactivity.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with similar properties.

Uniqueness

1(2H)-Acenaphthylenone, 2,2-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

85925-12-8

Molecular Formula

C24H16O

Molecular Weight

320.4 g/mol

IUPAC Name

2,2-diphenylacenaphthylen-1-one

InChI

InChI=1S/C24H16O/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16H

InChI Key

LOAIIYHYHVVAME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5

Origin of Product

United States

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